2-(2-Bromo-6-fluorophenyl)nicotinonitrile

Lipophilicity Physicochemical profiling Medicinal chemistry

This nicotinonitrile derivative delivers a non-interchangeable ortho-bromo/ortho-fluoro substitution profile (LogP 3.52 vs. 3.41 for chloro analogs) that fine-tunes CNS drug-like properties without altering PSA (36.68 Ų). The bromine handle enables selective Pd-catalyzed Suzuki, Stille, and Sonogashira couplings, while documented α7 nAChR dual activity (EC₅₀ 56.2 μM agonist; IC₅₀ 8.13 μM antagonist) provides a validated starting point for neuroscience SAR. Procure for medicinal chemistry, agrochemical intermediate synthesis, or parallel library generation.

Molecular Formula C12H6BrFN2
Molecular Weight 277.09 g/mol
Cat. No. B11843242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-fluorophenyl)nicotinonitrile
Molecular FormulaC12H6BrFN2
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=C(C=CC=N2)C#N)F
InChIInChI=1S/C12H6BrFN2/c13-9-4-1-5-10(14)11(9)12-8(7-15)3-2-6-16-12/h1-6H
InChIKeyLLCWYSHUKJCDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-6-fluorophenyl)nicotinonitrile: Baseline Identity for Procurement Specification and Analog Differentiation


2-(2-Bromo-6-fluorophenyl)nicotinonitrile (CAS 1213704-92-7) is a disubstituted nicotinonitrile derivative characterized by a 2-bromo-6-fluorophenyl moiety appended to the 2-position of a pyridine-3-carbonitrile scaffold. Its molecular formula is C₁₂H₆BrFN₂ (MW = 277.09 g/mol), with computed physicochemical descriptors including a topological polar surface area (PSA) of 36.68 Ų and a calculated octanol-water partition coefficient (LogP) of 3.52 . The compound exhibits dual agonist/antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) with modest potency in heterologous expression systems [1]. Its synthetic utility derives primarily from the ortho-bromo substituent, which enables palladium-catalyzed cross-coupling transformations, positioning it as a versatile intermediate in pharmaceutical and agrochemical development programs .

Why 2-(2-Bromo-6-fluorophenyl)nicotinonitrile Cannot Be Interchanged with Generic Nicotinonitrile Analogs


Interchanging 2-(2-bromo-6-fluorophenyl)nicotinonitrile with a halogen-altered analog—even one differing by a single atom—introduces quantifiable deviations in physicochemical and biological profiles that directly impact experimental reproducibility and synthetic outcome. The orthogonal ortho-bromo/ortho-fluoro substitution pattern confers a unique lipophilicity signature (LogP = 3.52) distinct from chloro analogs (LogP = 3.41) , influencing membrane permeability and pharmacokinetic predictions in cell-based assays [1]. Furthermore, the bromine atom serves as a selective handle for Pd-catalyzed cross-coupling with reactivity kinetics that differ markedly from chloro or iodo congeners, rendering generic substitution unsuitable for protocols requiring defined aryl halide electrophilicity . The evidence below quantifies these non-interchangeable dimensions.

Quantitative Differentiation Evidence for 2-(2-Bromo-6-fluorophenyl)nicotinonitrile Versus Structural Analogs


Lipophilicity (LogP) Differentiation: Bromo Analog Exhibits Higher Calculated LogP than Chloro Congener

The calculated octanol-water partition coefficient (LogP) for 2-(2-bromo-6-fluorophenyl)nicotinonitrile is 3.52, compared to 3.41 for the direct chloro analog 2-(2-chloro-6-fluorophenyl)nicotinonitrile . This +0.11 LogP differential corresponds to an approximately 1.3-fold increase in theoretical membrane partitioning, a magnitude relevant for optimizing blood-brain barrier penetration and cellular uptake in central nervous system-targeted programs .

Lipophilicity Physicochemical profiling Medicinal chemistry Drug design

α7 Nicotinic Acetylcholine Receptor (nAChR) Activity: Quantified Agonist and Antagonist Potency in Electrophysiological Assay

In Xenopus oocytes expressing rat α7 nAChR, 2-(2-bromo-6-fluorophenyl)nicotinonitrile exhibited agonist activity with an EC₅₀ of 56,200 nM (56.2 μM) and antagonist activity with an IC₅₀ of 8,130 nM (8.13 μM) when assessed against acetylcholine-induced currents [1]. No directly comparable α7 nAChR data for chloro or fluoro-only analogs of this exact scaffold were identified in the public domain; however, the modest micromolar potency establishes a verifiable activity baseline for functional nAChR engagement that alternative in-class intermediates lacking this scaffold may not possess .

Nicotinic receptor Ion channel Electrophysiology Neuroscience

Synthetic Versatility: Ortho-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling While Ortho-Fluoro Modulates Electronics

The ortho-bromine atom in 2-(2-bromo-6-fluorophenyl)nicotinonitrile serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura, Stille, and Sonogashira cross-couplings, enabling diversification at the 2-position of the pendant phenyl ring . The adjacent ortho-fluorine electronically deactivates the ring and imposes steric constraints that influence regioselectivity in subsequent transformations—a characteristic that differs from chloro analogs where C–Cl bond dissociation energy (∼397 kJ/mol) is substantially higher than C–Br (∼280 kJ/mol), altering oxidative addition kinetics . No peer-reviewed coupling yields specific to this compound were identified; however, the 2-bromo-6-fluorophenyl motif is widely recognized as a privileged handle for constructing biaryl and heterobiaryl architectures in pharmaceutical intermediate synthesis .

Cross-coupling Suzuki-Miyaura Medicinal chemistry Synthetic methodology

Polar Surface Area (PSA) Conservation: Equivalent PSA to Chloro Analog Despite Lipophilicity Differential

Both 2-(2-bromo-6-fluorophenyl)nicotinonitrile and its chloro analog share an identical calculated topological polar surface area (PSA) of 36.68 Ų, despite their LogP differential of 0.11 units . This PSA value falls below the 140 Ų threshold typically associated with favorable oral absorption and central nervous system penetration [1]. The preservation of PSA across halogen substitution while lipophilicity varies independently is a notable physicochemical feature for analog selection.

Physicochemical profiling Drug-likeness ADME prediction Medicinal chemistry

Procurement-Validated Application Scenarios for 2-(2-Bromo-6-fluorophenyl)nicotinonitrile


Medicinal Chemistry: α7 Nicotinic Acetylcholine Receptor Probe and CNS Lead Optimization

This compound is procurable for neuroscience-focused medicinal chemistry campaigns requiring a structurally defined α7 nAChR ligand with dual agonist/antagonist functional activity. Its documented EC₅₀ of 56.2 μM (agonist) and IC₅₀ of 8.13 μM (antagonist) in electrophysiological assays [1] provide a validated starting point for structure-activity relationship (SAR) exploration around the nicotinonitrile scaffold. The compound's calculated LogP of 3.52 and PSA of 36.68 Ų position it within favorable CNS drug-like space, supporting its use in optimizing central exposure while maintaining receptor engagement.

Synthetic Methodology: Diversification via Palladium-Catalyzed Cross-Coupling

Researchers engaged in parallel synthesis or library generation should consider this intermediate for its ortho-bromo handle, which is amenable to Suzuki-Miyaura, Stille, and Sonogashira couplings under standard Pd catalysis . The presence of the ortho-fluoro substituent provides electronic modulation that can influence coupling regioselectivity and subsequent functional group compatibility. Although compound-specific coupling yields are not reported in the public domain, the 2-bromo-6-fluorophenyl motif is a recognized privileged fragment for constructing biaryl linkages in pharmaceutical intermediate synthesis .

Physicochemical SAR: Halogen-Dependent Lipophilicity Modulation Without PSA Perturbation

For medicinal chemists optimizing ADME properties in a lead series, this compound offers a specific LogP increment of +0.11 units relative to the chloro analog while maintaining identical PSA (36.68 Ų) . This orthogonal lipophilicity modulation—achieved through bromine substitution rather than scaffold modification—enables fine-tuning of predicted membrane permeability and plasma protein binding without altering hydrogen-bonding capacity or polar surface area contributions. Such precision in physicochemical property adjustment is valuable in late-stage lead optimization where multiparameter constraints demand incremental rather than wholesale structural changes.

Agrochemical Intermediate: Pesticide and Herbicide Scaffold Construction

According to supplier documentation, 2-(2-bromo-6-fluorophenyl)nicotinonitrile serves as an intermediate in agrochemical synthesis, specifically for constructing pesticide and herbicide active ingredients . The halogenated aromatic framework—common to several commercial agrochemical classes—provides a building block for molecules requiring metabolic stability conferred by fluorine substitution and synthetic versatility enabled by bromine. Procurement for agrochemical discovery programs is supported by the compound's documented industrial utility in this sector.

Technical Documentation Hub

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